molecular formula C23H17ClN2O2S B11962820 N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-3-chloro-1-benzothiophene-2-carbohydrazide

N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-3-chloro-1-benzothiophene-2-carbohydrazide

Cat. No.: B11962820
M. Wt: 420.9 g/mol
InChI Key: WFWBFAXNQSBQJV-AFUMVMLFSA-N
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Description

N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-3-chloro-1-benzothiophene-2-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzothiophene core, a benzyloxyphenyl group, and a carbohydrazide moiety. Its molecular formula is C24H18ClN3O2S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-3-chloro-1-benzothiophene-2-carbohydrazide typically involves the condensation of 3-chloro-1-benzothiophene-2-carbohydrazide with 4-(benzyloxy)benzaldehyde under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-3-chloro-1-benzothiophene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the benzothiophene ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-3-chloro-1-benzothiophene-2-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-3-chloro-1-benzothiophene-2-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-1-benzofuran-2-carbohydrazide
  • N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-thiophenecarbohydrazide
  • N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-1,3-benzodioxole-5-carbohydrazide

Uniqueness

N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-3-chloro-1-benzothiophene-2-carbohydrazide is unique due to the presence of the chloro group on the benzothiophene ring, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.

Properties

Molecular Formula

C23H17ClN2O2S

Molecular Weight

420.9 g/mol

IUPAC Name

3-chloro-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C23H17ClN2O2S/c24-21-19-8-4-5-9-20(19)29-22(21)23(27)26-25-14-16-10-12-18(13-11-16)28-15-17-6-2-1-3-7-17/h1-14H,15H2,(H,26,27)/b25-14+

InChI Key

WFWBFAXNQSBQJV-AFUMVMLFSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C3=C(C4=CC=CC=C4S3)Cl

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)C3=C(C4=CC=CC=C4S3)Cl

Origin of Product

United States

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